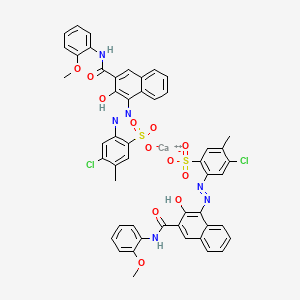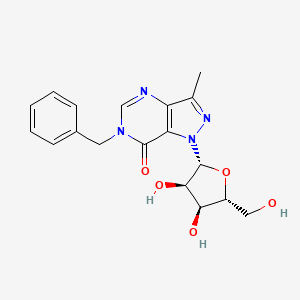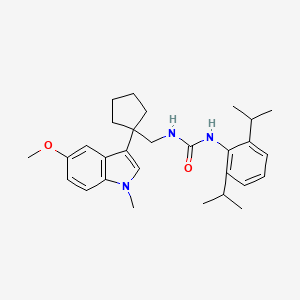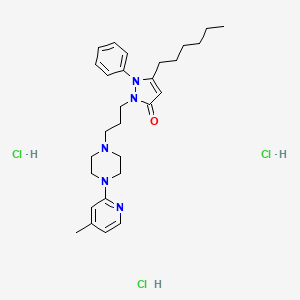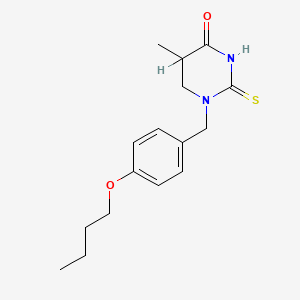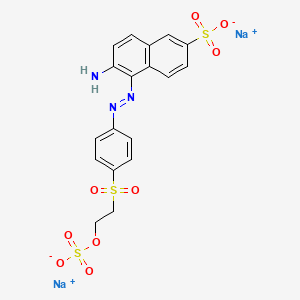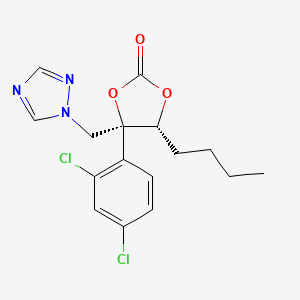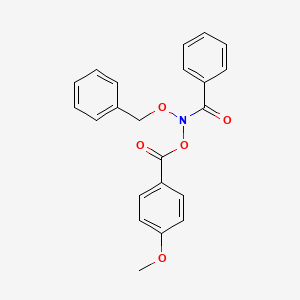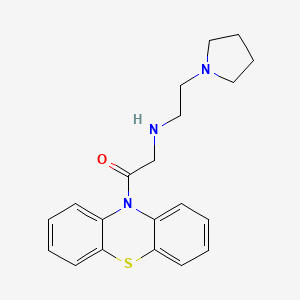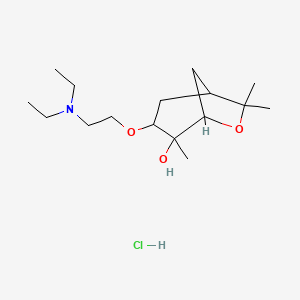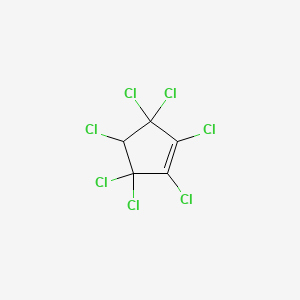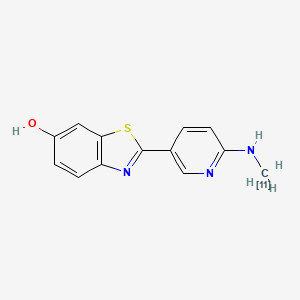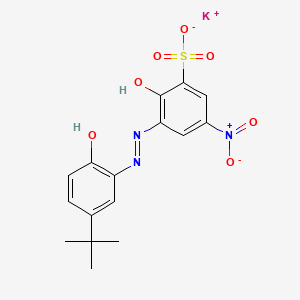
L-Ornithine (3-methyl-2-oxobutyrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Ornithine (3-methyl-2-oxobutyrate) typically involves the reaction of L-ornithine with 3-methyl-2-oxobutyric acid under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of L-Ornithine (3-methyl-2-oxobutyrate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a stable form .
Analyse Des Réactions Chimiques
Types of Reactions
L-Ornithine (3-methyl-2-oxobutyrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
L-Ornithine (3-methyl-2-oxobutyrate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular functions.
Medicine: Research explores its potential therapeutic benefits, including its role in detoxifying ammonia and supporting liver function.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
L-Ornithine (3-methyl-2-oxobutyrate) exerts its effects through its involvement in the urea cycle. It helps in the detoxification of ammonia by converting it into urea, which is then excreted from the body. The compound also serves as a precursor for the synthesis of other important molecules such as citrulline and arginine .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Ornithine: A non-essential amino acid involved in the urea cycle.
L-Citrulline: Another amino acid that plays a role in the urea cycle and nitric oxide production.
L-Arginine: An amino acid that is a precursor to nitric oxide and plays a role in various metabolic processes.
Uniqueness
L-Ornithine (3-methyl-2-oxobutyrate) is unique due to its specific structure and its ability to participate in various chemical reactions. Its role in the urea cycle and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propriétés
Numéro CAS |
72087-38-8 |
|---|---|
Formule moléculaire |
C10H20N2O5 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
(2S)-2,5-diaminopentanoic acid;3-methyl-2-oxobutanoic acid |
InChI |
InChI=1S/C5H12N2O2.C5H8O3/c6-3-1-2-4(7)5(8)9;1-3(2)4(6)5(7)8/h4H,1-3,6-7H2,(H,8,9);3H,1-2H3,(H,7,8)/t4-;/m0./s1 |
Clé InChI |
IUQCXXQQMQULHI-WCCKRBBISA-N |
SMILES isomérique |
CC(C)C(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN |
SMILES canonique |
CC(C)C(=O)C(=O)O.C(CC(C(=O)O)N)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


